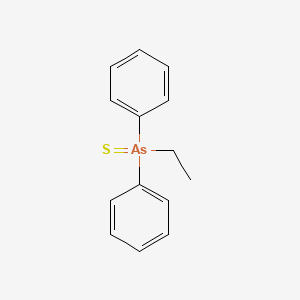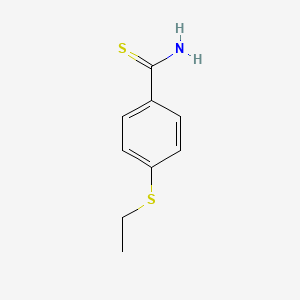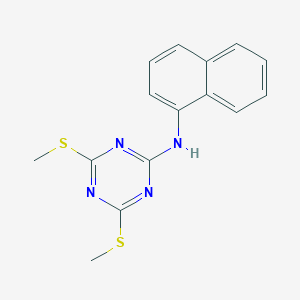
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two methylsulfanyl groups and a naphthyl group attached to the triazine ring
準備方法
The synthesis of 4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-naphthylamine and 2,4,6-trichloro-1,3,5-triazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically heated to facilitate the formation of the desired product.
Synthetic Route: The process involves the nucleophilic substitution of chlorine atoms in the triazine ring with the naphthylamine and methylsulfanyl groups. This is achieved through a series of steps, including the addition of reagents like sodium methanethiolate and subsequent purification of the product.
化学反応の分析
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the triazine ring to a more reduced state.
Substitution: The compound can undergo substitution reactions, where the methylsulfanyl groups can be replaced with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
科学的研究の応用
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for binding to specific proteins. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
作用機序
The mechanism of action of 4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme, leading to therapeutic effects.
類似化合物との比較
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: This compound is a precursor in the synthesis of various triazine derivatives. It is highly reactive and serves as a starting material for introducing different functional groups into the triazine ring.
4,6-Dimethoxy-1,3,5-triazine: This compound is another triazine derivative with different substituents. It is used in organic synthesis and has applications in the development of new materials.
4,6-Dichloro-1,3,5-triazin-2-amine: This compound is structurally similar but lacks the naphthyl and methylsulfanyl groups. It is used in various chemical reactions and serves as a building block for synthesizing more complex molecules.
特性
CAS番号 |
42460-11-7 |
|---|---|
分子式 |
C15H14N4S2 |
分子量 |
314.4 g/mol |
IUPAC名 |
4,6-bis(methylsulfanyl)-N-naphthalen-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H14N4S2/c1-20-14-17-13(18-15(19-14)21-2)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,16,17,18,19) |
InChIキー |
ITQUHQHQRHAUML-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


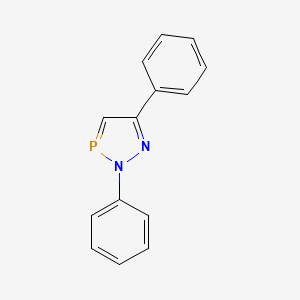
![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)
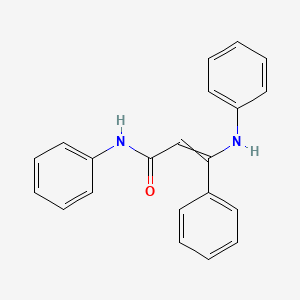
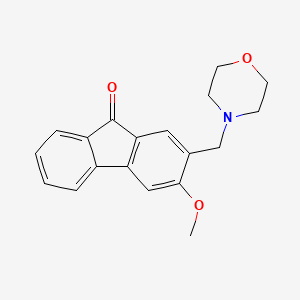
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
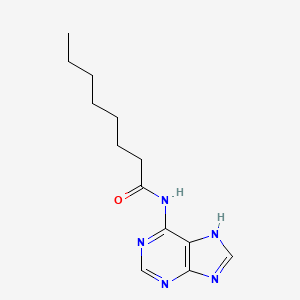
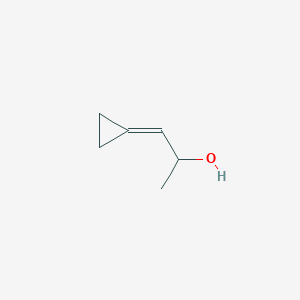
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)

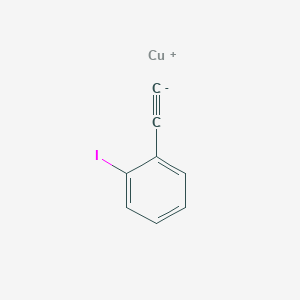
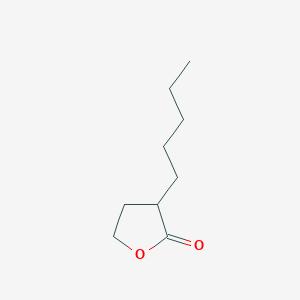
silyl sulfate](/img/structure/B14652319.png)
